4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Description
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Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-5-27-21-18(14-16-8-6-7-9-19(16)24-21)20(26-27)25-22(28)15-10-12-17(13-11-15)23(2,3)4/h6-14H,5H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFQCWITGKNTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3. These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and migration.
Mode of Action
This compound acts as a highly selective and potent inhibitor of the PKD family. It binds to these kinases and inhibits their activity, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM for PKD1, PKD2, and PKD3 respectively.
Biochemical Pathways
By inhibiting the PKD family, this compound affects several biochemical pathways. These pathways are involved in cell survival, proliferation, and migration. The exact downstream effects depend on the specific cellular context and the other signaling molecules involved.
Pharmacokinetics
It is slightly soluble in chloroform, ethyl acetate, and methanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
